Remetinostat is a small molecule histone deacetylase (HDAC) inhibitor being investigated for its potential as a topical treatment for various types of skin cancer. [, , , ] It acts broadly inhibiting HDAC classes I, II, and IV, leading to the accumulation of acetylated histones and other proteins. [] While originally investigated as a potential systemic cancer therapeutic, current research focuses on its topical application for skin cancers like Basal Cell Carcinoma (BCC) and Cutaneous Squamous Cell Carcinoma (SCC). [, , ]
The synthesis of remetinostat involves several steps, although detailed synthetic routes are proprietary and not publicly disclosed. The compound is typically formulated as a 1% gel for topical application. The synthesis generally includes the preparation of key intermediates followed by a final coupling reaction. Although the specific conditions such as temperature, pressure, and reaction times are not publicly available, the synthesis must be optimized for stability and bioavailability in the skin .
Remetinostat's molecular structure features a benzamide backbone, which is characteristic of many histone deacetylase inhibitors. The compound's structure allows it to effectively bind to the active site of histone deacetylases, inhibiting their function.
The binding interactions with histone deacetylases involve coordination with zinc ions present in the enzyme's active site, which is essential for its catalytic activity .
As an inhibitor of histone deacetylases, remetinostat primarily interacts with histone proteins by inhibiting their deacetylation. This action leads to an increase in acetylation levels of histones, promoting a more relaxed chromatin structure conducive to gene transcription.
Under physiological conditions, remetinostat does not undergo significant oxidation or reduction reactions .
The primary mechanism of action for remetinostat involves its role as an inhibitor of histone deacetylases. By inhibiting these enzymes, remetinostat leads to an accumulation of acetylated histones within the skin cells.
Remetinostat exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a topical agent, ensuring effective delivery while maintaining stability during storage and application .
Remetinostat has been investigated primarily for its therapeutic applications in dermatology:
The compound's ability to selectively target skin cells while minimizing systemic exposure makes it an attractive option for treating skin cancers without the need for invasive procedures like surgery .
Future studies aim to explore long-term efficacy and durability of responses in patients treated with remetinostat, potentially expanding its indications beyond current applications .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2